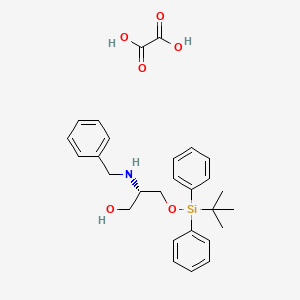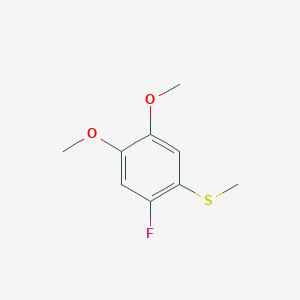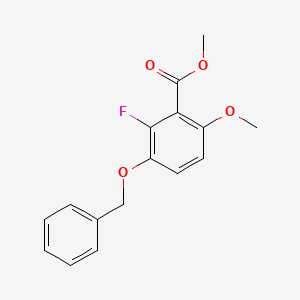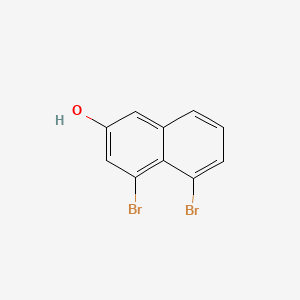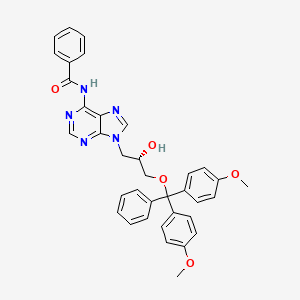
(S)-DMT-glycidol-A(Bz)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-DMT-glycidol-A(Bz) is a chiral compound with significant potential in various scientific fields. The compound’s structure includes a glycidol moiety, which is an epoxide, and a benzyl group, making it a versatile intermediate in organic synthesis. Its chiral nature allows for enantioselective reactions, which are crucial in the development of pharmaceuticals and other biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-DMT-glycidol-A(Bz) typically involves the reaction of (S)-glycidol with a benzyl-protected amine. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the glycidol and facilitate the nucleophilic attack on the benzyl-protected amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
On an industrial scale, the production of (S)-DMT-glycidol-A(Bz) may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the reaction, making the process more efficient and cost-effective.
化学反应分析
Types of Reactions
(S)-DMT-glycidol-A(Bz) undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at 0°C to room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) in ethanol or water.
Major Products
The major products formed from these reactions include diols, amino alcohols, and thioethers, depending on the specific reagents and conditions used.
科学研究应用
(S)-DMT-glycidol-A(Bz) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of (S)-DMT-glycidol-A(Bz) involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide ring can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecule, resulting in various biological effects. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, enhancing its efficacy and reducing potential side effects.
相似化合物的比较
Similar Compounds
®-DMT-glycidol-A(Bz): The enantiomer of (S)-DMT-glycidol-A(Bz), which may have different biological activities and selectivity.
Glycidol: A simpler epoxide that lacks the benzyl group, used in various chemical syntheses.
Benzyl glycidyl ether: Similar structure but lacks the chiral center, used as a reactive diluent in epoxy resins.
Uniqueness
(S)-DMT-glycidol-A(Bz) is unique due to its chiral nature and the presence of both an epoxide and a benzyl group. This combination allows for a wide range of chemical reactions and applications, particularly in the synthesis of enantioselective compounds. Its ability to interact selectively with biological targets makes it a valuable compound in drug development and other scientific research areas.
属性
分子式 |
C36H33N5O5 |
|---|---|
分子量 |
615.7 g/mol |
IUPAC 名称 |
N-[9-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C36H33N5O5/c1-44-30-17-13-27(14-18-30)36(26-11-7-4-8-12-26,28-15-19-31(45-2)20-16-28)46-22-29(42)21-41-24-39-32-33(37-23-38-34(32)41)40-35(43)25-9-5-3-6-10-25/h3-20,23-24,29,42H,21-22H2,1-2H3,(H,37,38,40,43)/t29-/m0/s1 |
InChI 键 |
NZLGUIHHZARULF-LJAQVGFWSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H](CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CN4C=NC5=C(N=CN=C54)NC(=O)C6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


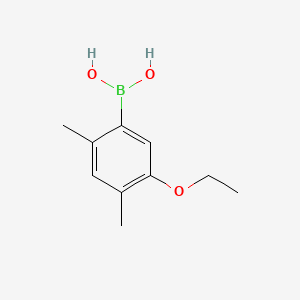

![6-Amino-2-isopropyl-2,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14026543.png)
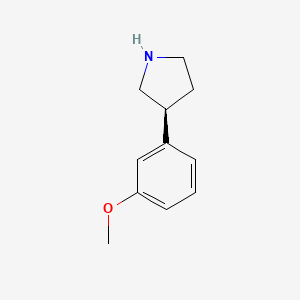

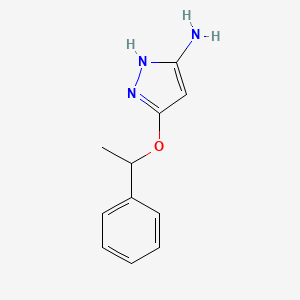


![10,16-dibromo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14026584.png)
